9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
9-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation). The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully or partially hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 9-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives and phenylethyl chromones, which share structural similarities and exhibit comparable reactivity .
Uniqueness
What sets 9-(4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity .
Properties
Molecular Formula |
C32H37NO3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C32H37NO3/c1-31(2)17-24-29(26(34)19-31)28(22-11-13-23(36-5)14-12-22)30-25(18-32(3,4)20-27(30)35)33(24)16-15-21-9-7-6-8-10-21/h6-14,28H,15-20H2,1-5H3 |
InChI Key |
AEPQHRSSURMURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CCC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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